Quinapril is an orally active, non-peptide, nonsulfhydryl ACE inhibitor. [] It acts as a prodrug, meaning it is inactive in its administered form and must be metabolized within the body to become pharmacologically active. [, ] This active metabolite is Quinaprilat, a diacid form of Quinapril. [, ] Quinapril is a selective ACE inhibitor, exhibiting a strong affinity for the enzyme. [, ]
Quinapril, through its active metabolite Quinaprilat, functions by potently and specifically inhibiting the conversion of Angiotensin I to Angiotensin II. [] This inhibition occurs in both plasma and tissues. [] Angiotensin II is a key player in the renin-angiotensin-aldosterone system (RAAS), responsible for regulating blood pressure. [, ] By inhibiting ACE, Quinapril disrupts the RAAS pathway, ultimately lowering blood pressure. [, , , ]
Quinapril demonstrates rapid oral absorption in various species, including rats, dogs, and monkeys. [, ] It is extensively distributed to most tissues except the brain. [] Quinapril's plasma concentration rapidly declines after administration due to rapid conversion to Quinaprilat. [, , ]
Quinaprilat reaches its maximum plasma concentration (Cmax) within 1-4 hours following Quinapril administration. [, , ] Quinaprilat exhibits a prolonged terminal elimination half-life, averaging 20 hours in patients with chronic renal failure. [, ] Quinaprilat is primarily excreted in urine, mostly as Quinaprilat and to a lesser degree as Quinapril. [, ]
Quinapril's pharmacodynamic effects are primarily attributed to the actions of Quinaprilat. A clear dose-response relationship exists for Quinaprilat, with 0.5 mg being the lowest effective dose in inhibiting the Angiotensin I pressor response. [] Quinaprilat doses of 2.5 mg and 10 mg achieve approximately 50% and >80% inhibition of this pressor response, respectively. []
Significant ACE inhibition is observed within 1 hour of Quinapril administration and can last for up to 24 hours. [, ] Duration of action appears to be dose-related and is influenced by the maximum plasma concentration of Quinaprilat. [, ]
Animal Models of Hypertension: Quinapril has been widely used in various animal models of hypertension, including spontaneously hypertensive rats (SHRs) and renal hypertensive rats, to investigate the role of the renin-angiotensin system in the development and progression of hypertension. [, , , , ]
Cardiovascular Research: Quinapril has been utilized in studies exploring its impact on cardiac function, including left ventricular performance and coronary flow, in models of heart failure. [, , ]
Oxidative Stress and Inflammation: Quinapril has been investigated for its potential role in modulating oxidative stress and inflammation, particularly in the context of metabolic syndrome and arthritis. [, ]
Endothelial Function: Quinapril has been used to study its effects on endothelial function in both healthy and diseased states, particularly in the context of diabetes. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7